Benzaldehyde, 2,4,6-trimethoxy-, oxime
Description
Overview of Oxime Chemistry and its Broader Significance in Synthetic Transformations
Oximes are a class of organic compounds characterized by the presence of a C=N-OH functional group. They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). This reaction is notable for its efficiency and the high crystallinity of the resulting oximes, which historically made them useful for the purification and characterization of carbonyl compounds.
Beyond their role as simple derivatives, oximes are versatile intermediates in a wide array of synthetic transformations. The oxime functionality can be readily converted into other important chemical groups. For instance, the reduction of oximes provides a valuable route to primary amines, while dehydration yields nitriles. Furthermore, oximes can undergo rearrangement reactions, most notably the Beckmann rearrangement, to produce amides. These transformations are fundamental in the synthesis of a diverse range of organic molecules, including pharmaceuticals, agrochemicals, and polymers.
The reactivity of the oxime group is not limited to these classical transformations. More contemporary research has explored their participation in cycloaddition reactions and their use as precursors for the generation of iminyl radicals, which are potent intermediates for carbon-carbon and carbon-heteroatom bond formation. The versatility of oxime chemistry continues to be a fertile ground for the development of novel synthetic methodologies.
The Unique Role of the 2,4,6-Trimethoxybenzoyl Moiety in Organic Synthesis
The 2,4,6-trimethoxybenzoyl moiety, which forms the core of Benzaldehyde (B42025), 2,4,6-trimethoxy-, oxime, imparts distinct properties that are of significant interest in organic synthesis and medicinal chemistry. The three methoxy (B1213986) groups on the benzene (B151609) ring are strong electron-donating groups due to the resonance effect, which significantly increases the electron density of the aromatic ring. This electronic enrichment influences the reactivity of the ring and any attached functional groups.
In the context of the parent aldehyde, 2,4,6-trimethoxybenzaldehyde (B41885), this electronic character has been shown to be a key factor in its biological activity. For instance, research has demonstrated that 2,4,6-trimethoxybenzaldehyde exhibits significant anticandida activity. In a study investigating the effects of various trimethoxybenzaldehyde isomers on Candida albicans, the 2,4,6-substituted isomer was found to inhibit the growth and viability of the yeast. researchgate.net This suggests that the specific substitution pattern is crucial for its biological function.
Furthermore, the steric bulk of the two ortho-methoxy groups can influence the conformation and reactivity of the attached formyl group and, by extension, the oxime group in the target compound. This steric hindrance can direct the outcome of chemical reactions, leading to high regioselectivity. The utility of the 2,4,6-trimethoxybenzoyl moiety as a building block is also evident in its use in the synthesis of other complex molecules, such as dihydropyrimidines, where it has been incorporated to create novel, biologically active compounds. nih.gov
Research Trajectories and Scholarly Objectives Pertaining to Benzaldehyde, 2,4,6-trimethoxy-, oxime
While dedicated, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its scholarly objectives can be inferred from the known properties of its constituent parts and the general research trends in related fields. The primary research trajectories for this compound are likely to be in the realms of medicinal chemistry and as a specialized synthetic intermediate.
Given the established anticandidal activity of the parent aldehyde, a logical research objective would be to synthesize and evaluate this compound and its derivatives for a range of biological activities. The conversion of the aldehyde to the oxime alters the electronic and lipophilic properties of the molecule, which could modulate its biological efficacy and spectrum of activity. Researchers would likely be interested in its potential as an antifungal, antibacterial, or even anticancer agent.
As a synthetic intermediate, the research objectives would center on exploiting the unique electronic and steric properties of the molecule. The oxime functionality, in concert with the electron-rich aromatic ring, could be utilized in the development of novel synthetic methodologies. For example, it could serve as a precursor for the synthesis of complex heterocyclic compounds or as a ligand for the preparation of novel metal complexes with catalytic or material applications. The presence of the three methoxy groups also offers sites for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
The synthesis of this compound would typically be achieved through the reaction of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The characterization of the product would rely on standard spectroscopic techniques.
| Spectroscopic Data for a Related Compound (Methyl 6-methyl-2-oxo-4-(2,4,6-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate) | |
| Technique | Observed Signals (ppm) |
| 1H NMR (DMSO-d6) | 2.15 (s, 3H, CH3), 3.39 (s, 3H, OCH3), 3.72 (s, 6H, 2OCH3), 3.75 (s, 3H, OCH3), 5.74 (s, 1H, CH), 6.18 (s, 2H, 2CArH), 6.9 (s, 1H, NH), 8.95 (s, 1H, NH) nih.gov |
| 13C NMR (DMSO-d6) | 17.78 (CH3), 45.03 (CH), 50.14 (OCH3), 55.1 (OCH3), 55.7 (2OCH3), 91.08 (2CArH), 96.03 (C), 113.71 (C), 147.84 (CAr), 152.12 (CAr), 158.99 (2CAr), 159.91 (COO), 166.25 (CO) nih.gov |
This table presents data for a compound containing the 2,4,6-trimethoxyphenyl moiety, illustrating the expected chemical shifts for this structural unit.
| Biological Activity of the Precursor Aldehyde (2,4,6-trimethoxybenzaldehyde) | |
| Assay | Result |
| Inhibition of Candida albicans growth | Significant inhibition observed researchgate.net |
| Inhibition of Candida albicans biofilm development | Significant inhibition observed researchgate.net |
This table summarizes the reported biological activity of the direct precursor to this compound, suggesting a potential avenue of research for the oxime itself.
| Compound Names Mentioned in this Article | | | :--- | | this compound | | 2,4,6-trimethoxybenzaldehyde | | Methyl 6-methyl-2-oxo-4-(2,4,6-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO4/c1-13-7-4-9(14-2)8(6-11-12)10(5-7)15-3/h4-6,12H,1-3H3 |
InChI Key |
UGCMJRGHQWYGCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=NO)OC |
Origin of Product |
United States |
Synthetic Methodologies for Benzaldehyde, 2,4,6 Trimethoxy , Oxime
Conventional Approaches to Oxime Preparation
The classical synthesis of oximes, including the tri-substituted benzaldehyde (B42025) derivative, has long relied on established condensation reactions in protogenic solvents, often with the aid of catalytic systems.
Condensation Reactions with Hydroxylamine (B1172632) Hydrochloride in Protogenic Solvents
The most fundamental method for preparing oximes is the condensation reaction between a carbonyl compound and hydroxylamine. For the synthesis of Benzaldehyde, 2,4,6-trimethoxy-, oxime, this involves reacting 2,4,6-trimethoxybenzaldehyde (B41885) with hydroxylamine hydrochloride. Protogenic solvents, which are capable of donating a proton, are commonly employed in this process.
Typically, the aldehyde is dissolved in a protogenic solvent such as ethanol (B145695) or methanol (B129727). wikipedia.orgorgsyn.org An aqueous solution of hydroxylamine hydrochloride is then added, often in the presence of a base like sodium hydroxide (B78521) or sodium carbonate, to neutralize the HCl released from the hydroxylamine salt and to facilitate the nucleophilic attack of the hydroxylamine on the carbonyl carbon. orgsyn.orggoogle.com The reaction mixture is often heated to reflux to drive the reaction to completion. orgsyn.org For instance, the synthesis of the parent compound, benzaldehyde oxime, can be achieved by reacting benzaldehyde with hydroxylamine hydrochloride in methanol at room temperature. wikipedia.org The general principle involves the acid-catalyzed addition of hydroxylamine to the carbonyl group, followed by dehydration to yield the oxime.
Traditional Catalytic Systems in Oxime Formation
While the condensation reaction can proceed without a catalyst, particularly with heating, various catalytic systems have been employed to improve reaction rates and yields. The formation of oximes is often facilitated by controlling the pH of the reaction medium. Weakly acidic conditions are generally optimal. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the nitrogen atom of hydroxylamine.
Commonly used catalysts in traditional oxime synthesis include weak acids or bases. Bases such as sodium acetate (B1210297) or pyridine (B92270) are frequently added to buffer the reaction and neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, shifting the equilibrium towards product formation. For example, the preparation of acetoxime from acetone (B3395972) and hydroxylamine hydrochloride can be carried out using sodium hydroxide to neutralize the acid. orgsyn.org In some protocols, heterogeneous carbonate bases, such as sodium or potassium carbonate, are used in alcoholic solvents. google.com
Green Chemistry Principles Applied to Oxime Synthesis
In response to the environmental impact of conventional organic syntheses, green chemistry principles have been applied to the formation of oximes. These methods prioritize the reduction or elimination of hazardous substances, often through solvent-free conditions or the use of benign reaction media.
Solvent-Free Reaction Conditions and Grindstone Chemistry
A significant advancement in green synthesis is the adoption of mechanochemistry, also known as grindstone chemistry. chowgules.ac.in This solvent-free technique involves the grinding of solid reactants together in a mortar with a pestle. nih.govresearchgate.net The mechanical force generates localized heat and increases the surface area of the reactants, often leading to rapid and efficient reactions without the need for a solvent. chowgules.ac.innih.gov This approach minimizes waste, simplifies product work-up, and can be significantly faster than solution-phase reactions. nih.gov
The efficacy of grindstone chemistry for oxime synthesis has been demonstrated through the use of bismuth(III) oxide (Bi₂O₃) as a cheap, stable, and non-toxic catalyst. nih.govresearchgate.net In a typical procedure, the aldehyde (e.g., 2,4,6-trimethoxybenzaldehyde), hydroxylamine hydrochloride, and a catalytic amount of Bi₂O₃ are ground together at room temperature. nih.gov The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the product is extracted with a solvent like ethyl acetate, the catalyst is filtered off, and the pure oxime is isolated after precipitation with water. nih.gov This method has been shown to be highly effective for a wide range of aromatic and aliphatic carbonyl compounds, producing excellent yields in very short reaction times. nih.govresearchgate.net
The table below, based on data from a study on various aldehydes, illustrates the general effectiveness of this mechanochemical approach.
Table 1: Bismuth Oxide-Catalyzed Synthesis of Aldoximes via Grinding This table is representative of the method's efficacy for various aromatic aldehydes as reported in the source literature.
| Aldehyde Reactant | Time (min) | Yield (%) |
|---|---|---|
| Benzaldehyde | 2 | 98 |
| 4-Chlorobenzaldehyde | 2 | 97 |
| 4-Nitrobenzaldehyde | 1 | 98 |
| 4-Methoxybenzaldehyde | 3 | 96 |
Data sourced from a study on Bi₂O₃ catalyzed grindstone synthesis of oximes. nih.gov
Utilization of Environmentally Benign Reaction Media
Another cornerstone of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. Water is a prime candidate due to its safety, availability, and low cost.
Research has shown that the synthesis of aryl oximes can be performed efficiently at room temperature using mineral water as the reaction medium, without any additional catalyst. ias.ac.in The natural mineral content of the water, which includes salts like carbonates and sulfates, is believed to activate the hydroxylamine source. ias.ac.in In a typical procedure, the aryl aldehyde and hydroxylamine hydrochloride are stirred in a mixture of mineral water and a co-solvent like methanol. ias.ac.in This method leads to quantitative yields of oximes in as little as 10 minutes. The presence of electron-withdrawing groups on the aromatic ring, such as a nitro group, can result in higher yields compared to electron-donating groups. ias.ac.in
The following table demonstrates the results for the synthesis of various aryl oximes in a mineral water medium, highlighting the method's broad applicability.
Table 2: Catalyst-Free Synthesis of Aryl Oximes in Mineral Water This table shows representative results from the source literature for the synthesis of oximes from various substituted benzaldehydes.
| Aldehyde Reactant | Time (min) | Yield (%) |
|---|---|---|
| 4-Nitrobenzaldehyde | 10 | 99 |
| 2-Nitrobenzaldehyde | 10 | 98 |
| 4-Chlorobenzaldehyde | 10 | 95 |
| 4-Hydroxybenzaldehyde | 10 | 80 |
Data sourced from a study on oxime synthesis in mineral water. ias.ac.in
Beyond water, deep eutectic solvents (DES) are also emerging as green reaction media for various syntheses, offering high yields and potential for recyclability. researchgate.net
Natural Acid Catalysis in Aldoxime Formation
The formation of aldoximes, including this compound, can be achieved through environmentally benign methods that utilize natural acid catalysts. ijprajournal.com This green chemistry approach eschews the use of harsh, toxic, and polluting chemicals traditionally employed in oximation reactions, such as strong mineral acids or pyridine. ijprajournal.comsigmaaldrich.com Instead, aqueous extracts from fruits like Vitis lanata (wild grape), Mangifera indica (mango), and Citrus limetta (sweet lime) can serve as effective biocatalysts. ijprajournal.com
The fundamental reaction involves treating the aldehyde with hydroxylamine hydrochloride in the presence of these natural extracts. ijprajournal.com The inherent acidity and potential enzymatic activity of the fruit juices facilitate the condensation reaction, leading to the formation of the corresponding oxime. ijprajournal.com This method aligns with the principles of green chemistry by reducing the reliance on hazardous substances and volatile organic solvents. ijprajournal.com Research has shown that using these natural catalysts can result in good to excellent yields of oximes (80-96%), demonstrating a viable and eco-friendly alternative to conventional methods. ijprajournal.com The reaction is often carried out at room temperature, further enhancing its green credentials. ijprajournal.com
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, including the formation of oximes. This method significantly reduces reaction times, often from hours to minutes, while frequently improving product yields. researchgate.netmdpi.com The synthesis of aldoximes under microwave irradiation typically involves the reaction of an aldehyde with hydroxylamine hydrochloride under solvent-free conditions or in a minimal amount of a high-dielectric solvent. researchgate.netnih.gov
The reaction can be performed by grinding the carbonyl compound with hydroxylamine hydrochloride and a solid support or catalyst, then subjecting the mixture to microwave irradiation. researchgate.net For instance, a general procedure involves mixing an aldehyde (1 mmol), sodium carbonate (5 mmol), and hydroxylamine hydrochloride (5 mmol) and irradiating the mixture at 100 W for 5 minutes. nih.gov This rapid, solvent-free method leads to high conversion rates. mdpi.comnih.gov The use of catalysts like titanium dioxide (TiO2) has also been explored, where aromatic aldehydes bearing electron-withdrawing groups are efficiently converted to their corresponding oximes. mdpi.comnih.gov
| Aldehyde Type | Catalyst/Base | Conditions | Reaction Time | Outcome | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes | Na2CO3 | 100 W, Solvent-free | 5 min | Exclusive formation of oxime (100% conversion) | mdpi.comnih.gov |
| Aromatic Aldehydes (with electron-withdrawing groups) | TiO2 | 100 W, Solvent-free | 5 min | Formation of corresponding oximes | mdpi.comnih.gov |
| Various Carbonyls | None (Solventless) | Microwave Irradiation | Short | Rapid and efficient oxime formation | researchgate.net |
Ultrasonication-Enhanced Oxime Synthesis
The application of ultrasonic irradiation, a field known as sonochemistry, provides another efficient and environmentally friendly route for synthesizing oximes. scielo.org.za Ultrasound enhances chemical reactivity through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. This collapse generates localized hotspots with extreme temperatures (around 5000 °C) and pressures (up to 20 MPa), which dramatically accelerate the reaction rate. scielo.org.za
This method allows for the synthesis of oximes in higher yields, with shorter reaction times, and under milder conditions compared to conventional techniques. scielo.org.za The process typically involves the condensation of aldehydes and ketones with hydroxylamine hydrochloride under ultrasonic irradiation. scielo.org.za The enhanced mass transfer and energy input provided by ultrasonication can overcome activation barriers and promote the reaction, often without the need for toxic solvents or harsh catalysts. scielo.org.zanih.gov This technique is valued for its simplicity, efficiency, and alignment with green chemistry principles. scielo.org.za
Precursor Synthesis: Advanced Methodologies for 2,4,6-Trimethoxybenzaldehyde
The synthesis of the title compound, this compound, is contingent upon the availability of its precursor, 2,4,6-Trimethoxybenzaldehyde. sigmaaldrich.comchemspider.comnist.gov Advanced synthetic strategies are employed to produce this key intermediate.
Vilsmeier-Haack Formylation Strategies
The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic compounds, making it an ideal strategy for synthesizing 2,4,6-Trimethoxybenzaldehyde from its precursor, 1,3,5-trimethoxybenzene (B48636). youtube.comorganic-chemistry.orgwikipedia.org The electron-donating nature of the three methoxy (B1213986) groups on the benzene (B151609) ring strongly activates it towards electrophilic substitution. chemistrysteps.com
The reaction proceeds in two main stages. First, a Vilsmeier reagent, which is a substituted chloroiminium ion, is generated in situ from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and a dehydrating agent, most commonly phosphorus oxychloride (POCl3). youtube.comwikipedia.orgchemistrysteps.com This reagent, while a weak electrophile, is potent enough to react with highly activated aromatic rings. youtube.comchemistrysteps.com
In the second stage, the electron-rich 1,3,5-trimethoxybenzene attacks the electrophilic carbon of the Vilsmeier reagent. youtube.com Subsequent loss of a chloride ion forms an iminium intermediate, which is then hydrolyzed during aqueous workup to yield the final aldehyde product, 2,4,6-Trimethoxybenzaldehyde. youtube.comwikipedia.org The reaction is regioselective, with formylation occurring at the position activated by the methoxy groups. youtube.com
| Component | Role | Common Example(s) | Reference |
|---|---|---|---|
| Substrate | Electron-rich Aromatic Ring | 1,3,5-Trimethoxybenzene, Anilines, Phenols | wikipedia.orgchemistrysteps.com |
| Formamide | Source of the Formyl Group | N,N-Dimethylformamide (DMF) | youtube.comchemistrysteps.com |
| Dehydrating Agent | Activates the Formamide | Phosphorus oxychloride (POCl3) | youtube.comchemistrysteps.com |
| Intermediate | Electrophile | Vilsmeier Reagent (Chloroiminium ion) | wikipedia.org |
| Final Step | Product Formation | Hydrolysis of Iminium Ion | wikipedia.org |
Regioselective Methylation of Polyhydroxylated Benzene Precursors
An alternative and fundamental approach to synthesizing the precursor 2,4,6-Trimethoxybenzaldehyde involves starting from a simpler, polyhydroxylated benzene derivative, namely phloroglucinol (B13840) (1,3,5-trihydroxybenzene). The synthesis of 1,3,5-trimethoxybenzene, the direct precursor for the Vilsmeier-Haack reaction, is achieved through the regioselective methylation of phloroglucinol's three hydroxyl groups. nih.gov
This transformation can be accomplished via chemical synthesis or through biosynthetic pathways. In the laboratory, the synthesis typically involves reacting phloroglucinol with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate. The reaction is usually conducted in a polar aprotic solvent. Careful control of the stoichiometry and reaction conditions is necessary to ensure complete methylation to the desired 1,3,5-trimethoxybenzene.
Interestingly, this methylation sequence is also observed in nature. For example, in the biosynthesis of the floral scent of Chinese roses, 1,3,5-trimethoxybenzene is synthesized from phloroglucinol in three successive enzymatic methylation steps. nih.gov A specific phloroglucinol O-methyltransferase (POMT) catalyzes the initial methylation, highlighting the regioselectivity of the process in biological systems. nih.gov
Derivatization and Chemical Transformations of Benzaldehyde, 2,4,6 Trimethoxy , Oxime
Formation of Oxime Esters and Ethers (O-Substituted Oximes)
The hydroxyl group of the oxime is amenable to substitution, leading to the formation of oxime esters and ethers. These transformations are crucial for modifying the chemical properties and reactivity of the parent oxime.
Esterification with Carboxylic Acid Derivatives
The reaction of Benzaldehyde (B42025), 2,4,6-trimethoxy-, oxime with carboxylic acid derivatives is a common method for synthesizing oxime esters. These reactions typically involve the activation of the carboxylic acid to facilitate the nucleophilic attack by the oxime's oxygen atom.
Dicyclohexylcarbodiimide (DCC) is an effective coupling agent for the esterification of oximes with carboxylic acids. The reaction proceeds by mixing the reagents, with DCC added last, at a cooled temperature of 0°C and stirring for several hours. While maintaining a constant 0°C is not strictly necessary, cooling the mixture before filtration yields the best results by preventing the contamination of the product with the dicyclohexylurea (DCU) byproduct. chemspider.com
This method has proven successful for the synthesis of derivatives of various benzaldoximes, including 2,4,6-trimethoxybenzaldoximes, which often yield crystalline products. chemspider.com Purification of the resulting oxime esters can be achieved through recrystallization from solvent mixtures like dichloromethane/hexane or toluene/hexane, or by column chromatography. chemspider.com The presence of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst can be beneficial, though not always essential. chemspider.com
Alkylation and Etherification Under Anhydrous Conditions
The formation of oxime ethers from Benzaldehyde, 2,4,6-trimethoxy-, oxime can be achieved through alkylation under anhydrous conditions. This process typically involves the deprotonation of the oxime's hydroxyl group to form an oximate salt, which then acts as a nucleophile in a reaction with an alkylating agent.
A general method for producing O-alkyl oximes involves reacting the oxime with an organohalide, such as methyl bromide or methyl iodide, in the presence of an alkali metal alkoxide like sodium methoxide. googleapis.com An alternative two-step procedure involves first converting the oxime to its salt form by reacting it with an alkali metal alkoxide, followed by reacting the purified salt with an alkyl bromide or chloride in an aprotic-dipolar solvent. googleapis.comgoogle.com Another approach utilizes powdered sodium hydroxide (B78521) and an organohalide in the presence of water and an aprotic-dipolar solvent. google.com The use of an excess of the oxime compound and an alkali or alkaline earth metal hydroxide can also be employed to form the corresponding metal salt of the oxime under anhydrous conditions. googleapis.comgoogle.com
Employment of Specialized O-Substituted Hydroxylamines for Derivatization
An alternative strategy for synthesizing O-substituted oximes involves the use of specialized O-substituted hydroxylamines. These reagents can react directly with an aldehyde or ketone to form the desired O-substituted oxime derivative. For instance, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent used in analytical chemistry to form oximes that can be readily analyzed by gas chromatography/mass spectrometry (GC/MS). copernicus.orgresearchgate.net This method has been applied to the analysis of various aldehydes and ketones in different matrices. researchgate.net The derivatization can be performed on-fiber using solid-phase microextraction (SPME), providing a simple and rapid method for analysis. copernicus.orgresearchgate.net
Rearrangement Pathways
The oxime functionality of this compound can undergo rearrangement reactions, most notably the Beckmann rearrangement, to yield amide products.
Beckmann Rearrangement to Yield Amide Products
The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide or a lactam in the case of cyclic oximes. wikipedia.org This acid-catalyzed rearrangement involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org
The reaction is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid, or hydrochloric acid in acetic anhydride. wikipedia.org However, a variety of other reagents can also facilitate the rearrangement, including tosyl chloride, thionyl chloride, phosphorus pentachloride, phosphorus pentoxide, and cyanuric chloride with a zinc chloride co-catalyst. wikipedia.org The choice of reagent and reaction conditions can be crucial to favor the rearrangement over competing reactions like fragmentation. wikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the alkyl or aryl group to the nitrogen atom with the simultaneous expulsion of water, leading to a nitrilium ion intermediate. organic-chemistry.orgmasterorganicchemistry.com Subsequent attack by water and tautomerization yields the final amide product. masterorganicchemistry.com The Beckmann rearrangement has been successfully applied to a wide range of oximes, including those derived from aldehydes, to produce primary amides. libretexts.org
Table 1: Summary of Derivatization and Rearrangement Reactions
| Reaction Type | Section | Reagents/Conditions | Product Type |
|---|---|---|---|
| DCC-Mediated Esterification | 3.1.1.1 | Carboxylic acid, DCC, 0°C | Oxime Ester |
| Alkylation/Etherification | 3.1.2 | Organohalide, Base (e.g., NaOMe, NaOH) | Oxime Ether |
| Derivatization with O-Substituted Hydroxylamines | 3.1.3 | O-Substituted hydroxylamine (B1172632) (e.g., PFBHA) | O-Substituted Oxime |
| Beckmann Rearrangement | 3.2.1 | Acid catalyst (e.g., H₂SO₄, PPA), Heat | Amide |
Dehydration Reactions
The dehydration of aldoximes provides a direct route to the synthesis of nitriles. masterorganicchemistry.com This transformation can be achieved using a variety of dehydrating agents. For this compound, this reaction would yield 2,4,6-trimethoxybenzonitrile.
Several methods have been developed for the dehydration of aldoximes that are applicable to electron-rich substrates like 2,4,6-trimethoxybenzaldehyde (B41885) oxime. One mild and efficient method involves the use of 2,4,6-trichloro wikipedia.orgnih.govresearchgate.nettriazine (TCT) in N,N-dimethylformamide (DMF). organic-chemistry.org This system has been shown to convert various aldoximes to their corresponding nitriles in high yields at room temperature. organic-chemistry.org Another effective protocol employs triphenylphosphine (B44618) in combination with an N-halo sulfonamide, which also proceeds under mild conditions. rhhz.net Additionally, enzymatic methods using aldoxime dehydratases present a green alternative for nitrile synthesis, operating in aqueous media at ambient temperatures. mdpi.comnih.gov
The table below summarizes various reagent systems used for the dehydration of aldoximes to nitriles.
| Reagent System | Solvent | Temperature | Product |
| 2,4,6-trichloro wikipedia.orgnih.govresearchgate.nettriazine (TCT) / DMF | DMF | Room Temp. | Nitrile |
| Triphenylphosphine / N-halo sulfonamide | Dichloromethane | Room Temp. | Nitrile |
| Oxalyl chloride / Triethylamine / Triphenylphosphine oxide (cat.) | - | < 10 min | Nitrile |
Table 2: Reagent systems for the dehydration of aldoximes. Data sourced from organic-chemistry.orgrhhz.netresearchgate.net.
The mechanism of catalytic dehydration can vary depending on the catalyst system employed. In the case of ionic liquid catalysis, these solvents can act as both the reaction medium and the catalyst, promoting the dehydration of aldoximes to nitriles under mild conditions.
Computational studies on similar reactions, such as the synthesis of multisubstituted imidazoles in ionic liquids, have provided insight into the role of the ionic liquid. nih.govdntb.gov.uabohrium.comresearchgate.net The cationic and anionic components of the ionic liquid can stabilize transition states through hydrogen bonding, thereby lowering the activation energy of the reaction. nih.govresearchgate.net In some cases, the ionic liquid can have a dual catalytic effect, where both the cation and anion participate in the reaction mechanism, for instance, by acting as proton donors and acceptors. nih.govresearchgate.net For the dehydration of 2,4,6-trimethoxybenzaldehyde oxime, an acidic ionic liquid would likely protonate the oxime's hydroxyl group, facilitating its departure as a water molecule and the subsequent formation of the nitrile.
Reduction and Oxidation Reactions of the Oxime Functionality
The oxime group can be selectively reduced to an amine, providing a pathway to primary amines. The reduction of this compound would yield 2,4,6-trimethoxybenzylamine.
Various reducing agents can be employed for this transformation. While specific literature for the reduction of 2,4,6-trimethoxybenzaldehyde oxime is limited, general methods for the reduction of aldoximes are well-established. For structurally similar compounds like 2,4-dimethoxybenzaldehyde (B23906) oxime, reduction leads to the formation of the corresponding amine. Catalytic hydrogenation is a common method, although it can sometimes lead to over-reduction or side reactions.
The following table presents a general method for the reduction of an aldoxime to its corresponding amine.
| Substrate | Reagent | Product |
| 2,4-Dimethoxybenzaldehyde oxime | Reducing Agent (e.g., NaBH₄, H₂/Catalyst) | 2,4-Dimethoxybenzylamine |
Table 3: General reduction of a substituted benzaldehyde oxime. Data sourced from .
Oxidation of aldoximes presents an alternative route to nitrile synthesis. For this compound, this reaction would also produce 2,4,6-trimethoxybenzonitrile. This transformation is particularly useful when the desired product is the nitrile and can be achieved under various oxidative conditions.
Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate (DIB), have been shown to efficiently oxidize aldoximes to nitrile oxides in the presence of a catalytic amount of trifluoroacetic acid (TFA). researchgate.netorganic-chemistry.org These nitrile oxides can then be trapped in situ to form other valuable compounds. researchgate.netorganic-chemistry.org For simple conversion to the nitrile, other oxidative methods can be employed. For instance, the oxidation of 2,4-dimethoxybenzaldehyde oxime is known to yield the corresponding 2,4-dimethoxybenzonitrile. Photosensitized oxidation using a sensitizer (B1316253) like chloranil (B122849) can also lead to the formation of nitriles from benzaldehyde oximes, particularly those with electron-donating substituents. nih.gov
A general scheme for the oxidation of a substituted benzaldehyde oxime to a nitrile is shown below.
| Substrate | Oxidizing Agent | Product |
| 2,4-Dimethoxybenzaldehyde oxime | Oxidant (e.g., hypervalent iodine reagent) | 2,4-Dimethoxybenzonitrile |
Table 4: General oxidation of a substituted benzaldehyde oxime to a nitrile. Data sourced from .
Other Functional Group Interconversions
The hydrolysis of oximes to their corresponding aldehydes or ketones is a fundamental and well-established transformation in organic synthesis. This reaction, often referred to as deoximation, is typically acid-catalyzed and proceeds by the nucleophilic attack of water on the protonated oxime, followed by the elimination of hydroxylamine.
While specific studies detailing the hydrolysis of this compound are not extensively documented in publicly available literature, the general principles of oxime hydrolysis are applicable. The presence of three electron-donating methoxy (B1213986) groups on the benzene (B151609) ring is expected to influence the reaction rate. Electron-donating groups can increase the electron density on the oxime carbon, potentially making it less susceptible to nucleophilic attack. However, deoximation of structurally similar compounds has been successfully achieved. For instance, the regeneration of 3,4,5-trimethoxybenzaldehyde (B134019) from its oxime has been reported with a 76% yield using triethylammonium (B8662869) chlorochromate (TEACC) as the reagent. nsf.gov
Various reagents and conditions have been developed for the deoximation of aldoximes, which could likely be applied to this compound. These methods often aim to overcome the stability of the oxime functional group under mild conditions.
Table 1: General Methods for the Hydrolysis of Aldoximes
| Reagent/Method | Conditions | General Applicability & Remarks |
| Acid Hydrolysis (e.g., HCl, H₂SO₄) | Aqueous acid, heating | A classic method, though sometimes harsh conditions are required. nih.gov |
| Metal-based Reagents (e.g., TEACC) | Dichloromethane, room temperature | Effective for various substituted benzaldehydes. nsf.gov |
| Oxidative Cleavage (e.g., PCC) | Dichloromethane | Can be used for deoximation, but may lead to over-oxidation. |
| Reductive Cleavage | Various reducing agents | Leads to the formation of amines rather than aldehydes. |
It is important to note that the choice of method would depend on the desired yield, scalability, and compatibility with other functional groups in the molecule.
The reaction of aldoximes with halogenating agents, such as N-chlorosuccinimide (NCS), provides a pathway to synthesize hydroximoyl halides. These compounds are versatile synthetic intermediates.
Drawing a parallel from the known reactivity of benzaldehyde oxime, it is anticipated that this compound would react with N-chlorosuccinimide to yield 2,4,6-trimethoxybenzohydroximoyl chloride. In this reaction, the chlorine atom from NCS substitutes the hydrogen atom of the oxime's hydroxyl group, followed by rearrangement. wikipedia.org
The general reaction is as follows: Ar-CH=N-OH + NCS → Ar-C(Cl)=N-OH + Succinimide
The electron-rich nature of the 2,4,6-trimethoxyphenyl group may influence the reactivity of the oxime in this transformation. The specific conditions, such as the solvent and temperature, would need to be optimized to achieve a high yield of the desired product and minimize potential side reactions, such as chlorination of the aromatic ring.
Table 2: Expected Reaction with N-chlorosuccinimide
| Reactant | Reagent | Expected Product | Reaction Type |
| This compound | N-chlorosuccinimide (NCS) | 2,4,6-trimethoxybenzohydroximoyl chloride | Halogenation/Substitution |
Further research would be necessary to delineate the precise experimental conditions and to fully characterize the products of this reaction for this compound.
Spectroscopic Data for this compound Not Publicly Available
Following a comprehensive search for spectroscopic data pertaining to the chemical compound "this compound" (CAS Number: 51903-38-9), it has been determined that detailed experimental spectra and associated data are not available in publicly accessible scientific literature or databases.
While the existence of the compound is confirmed through chemical supplier listings, which provide its chemical formula (C10H13NO4) and structure, the specific analytical data required to fulfill the requested article outline on its spectroscopic characterization could not be located. Searches for Fourier Transform Infrared (FT-IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and advanced two-dimensional NMR (e.g., COSY, HOESY) spectra for this specific oxime derivative were unsuccessful.
Information and spectral data are readily available for the related precursor, 2,4,6-trimethoxybenzaldehyde , as well as for numerous other benzaldehyde oxime derivatives. However, in strict adherence to the request to focus solely on This compound , this information cannot be used as a substitute.
Therefore, the generation of a scientifically accurate article with the specified detailed research findings and data tables for "this compound" is not possible at this time due to the absence of the necessary primary data in the public domain.
Spectroscopic Characterization and Structural Elucidation of Benzaldehyde, 2,4,6 Trimethoxy , Oxime and Its Derivatives
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of compounds and for deducing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental formula. nih.gov While specific experimental HRMS data for Benzaldehyde (B42025), 2,4,6-trimethoxy-, oxime (Molecular Formula: C₁₀H₁₃NO₄) is not prevalent in surveyed literature, its theoretical monoisotopic mass can be calculated with high precision. This theoretical value serves as a benchmark for identifying the compound in complex mixtures.
The ability of HRMS to distinguish between ions with very similar nominal masses makes it a critical tool for confirming the identity of newly synthesized compounds or for identifying unknowns in metabolomics and environmental analysis. nih.govnih.gov
Table 1: Theoretical Mass Data for Benzaldehyde, 2,4,6-trimethoxy-, oxime
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₄ |
| Molecular Weight | 211.21 g/mol synthonix.com |
This table presents calculated theoretical values.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. nih.gov
Table 2: Illustrative GC-MS Data for 2,4,6-Trimethoxybenzaldehyde (B41885) (Precursor)
| Database ID | Library | m/z of Top Peak | Other Major Peaks (m/z) |
|---|---|---|---|
| NIST Number: 235639 nih.govnist.gov | Main Library | 196 | 195, 181, 168, 153 |
This data is for the precursor compound, 2,4,6-trimethoxybenzaldehyde, and serves as an illustrative example.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a premier technique for the analysis of non-volatile, polar, and thermally labile compounds. nih.gov It couples the separation power of liquid chromatography with the precise mass analysis of HRMS. nih.gov This method is highly effective for identifying compounds in complex biological matrices. nih.govnih.gov
While no specific LC-HRMS studies on this compound were identified, the technique is ideally suited for its analysis. An LC-HRMS method would involve separating the compound from a mixture using a suitable LC column (e.g., C18) and mobile phase. nih.gov The eluting compound would then be ionized (e.g., via electrospray ionization - ESI) and its exact mass measured by an HRMS detector like an Orbitrap or Time-of-Flight (TOF) analyzer. researchgate.netprotocols.io This would allow for confident identification by matching the accurate mass and retention time to a standard or for putative identification based on its elemental composition in the absence of a standard.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals and is characteristic of the electronic structure of the molecule, particularly the presence of chromophores like aromatic rings and conjugated systems.
Experimental UV-Vis spectra for this compound are not widely published. However, based on its structure and data from related compounds, its spectral characteristics can be predicted. The 2,4,6-trimethoxyphenyl group constitutes a significant chromophore. General studies on aromatic oximes show that they typically absorb in the UV range of 280-305 nm. researchgate.net The deprotonation of the oxime to form an oximat-e anion, which occurs in basic conditions, results in a bathochromic (red) shift, with the absorbance moving to a longer wavelength, typically between 330 nm and 360 nm. researchgate.net This shift is due to the increased conjugation and electron-donating ability of the oximat-e group.
For comparison, the precursor, 2,4,6-trimethoxybenzaldehyde, has published UV-Vis data available.
Table 3: UV-Vis Absorption Data for 2,4,6-Trimethoxybenzaldehyde (Precursor)
| Source | Wavelength (λmax) |
|---|
This data is for the precursor compound, 2,4,6-trimethoxybenzaldehyde, and serves as an illustrative example.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry, can be constructed.
A crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD). However, a detailed single-crystal X-ray diffraction study has been performed on its isomer, 3,4,5-trimethoxybenzaldehyde (B134019) oxime monohydrate , providing a valuable case study. researchgate.netjst.go.jp
In the study of the isomer, the compound was synthesized and crystallized to yield single crystals suitable for X-ray analysis. The data revealed that it crystallizes in the monoclinic space group P2₁/c. researchgate.netjst.go.jp The analysis provided precise cell parameters, bond lengths, and angles, and confirmed the molecular connectivity. Furthermore, it elucidated the role of intermolecular hydrogen bonds of the O-H···O type in the formation of the crystal lattice. researchgate.netjst.go.jp A similar analysis of this compound would be expected to yield its absolute structure, confirm the (E) or (Z) configuration of the oxime, and reveal its solid-state packing arrangement.
Table 4: Crystallographic Data for 3,4,5-Trimethoxybenzaldehyde oxime monohydrate (Isomer)
| Parameter | Value | Reference |
|---|---|---|
| Empirical Formula | C₁₀H₁₃NO₅ | researchgate.netjst.go.jp |
| Crystal System | Monoclinic | researchgate.netjst.go.jp |
| Space Group | P2₁/c | researchgate.netjst.go.jp |
| a (Å) | 8.2660(4) | researchgate.netjst.go.jp |
| b (Å) | 18.5580(19) | researchgate.netjst.go.jp |
| c (Å) | 7.3470(8) | researchgate.netjst.go.jp |
| β (°) | 90.352(6) | researchgate.netjst.go.jp |
| Volume (ų) | 1127.01(18) | researchgate.netjst.go.jp |
This data is for an isomer, 3,4,5-trimethoxybenzaldehyde oxime monohydrate, and serves as an illustrative example of the data obtained from single-crystal X-ray diffraction.
Conformational Analysis, Including E/Z Isomerism and Rotamer Preferences
The geometry of oximes is characterized by the potential for E/Z isomerism due to the restricted rotation around the carbon-nitrogen double bond (C=N). adichemistry.comdalalinstitute.com For aldoximes, the terms syn and anti are used to describe the spatial relationship between the hydrogen atom of the aldehyde group and the hydroxyl group of the oxime. The syn form has these groups on the same side of the C=N bond, while the anti form has them on opposite sides. adichemistry.com According to IUPAC nomenclature, the E/Z notation is used, where priority is assigned to the substituents on the C=N bond. In the Z isomer, the hydroxyl group and the higher-priority group on the carbon are on the same side, whereas in the E isomer, they are on opposite sides. adichemistry.com
For this compound, the geometry around the oxime moiety has been determined to be the E isomer in the crystalline state. researchgate.net This configuration is a common feature among related methoxybenzaldehyde oximes that have been structurally characterized. nih.gov
A significant finding for (E)-2,4,6-trimethoxybenzaldehyde oxime is that it crystallizes with two independent molecules in the asymmetric unit, which may exhibit slight conformational differences. researchgate.net This suggests a complex interplay of forces in the solid state that dictates the final, low-energy packing arrangement.
Table 1: Conformational Details of this compound and Related Derivatives
| Feature | Description | Source(s) |
|---|---|---|
| Isomerism | The geometry around the C=N bond is identified as the E isomer in the solid state. | researchgate.net |
| Asymmetric Unit | The crystal structure contains two independent molecules in the asymmetric unit. | researchgate.net |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The crystal structure of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonds playing a primary role. The most significant of these is the hydrogen bond formed by the oxime's hydroxyl group (-OH).
In the crystal structure of (E)-2,4,6-trimethoxybenzaldehyde oxime, the molecules are linked by intermolecular O—H⋯O hydrogen bonds. researchgate.net These interactions are directional and strong enough to organize the molecules into specific, repeating supramolecular structures. Specifically, they connect the individual molecules into cyclic tetramers, which are assemblies of four molecules held together by these hydrogen bonds. researchgate.net
C—H⋯O interactions occur between hydrogen atoms on the aromatic ring or methoxy (B1213986) groups and oxygen atoms of neighboring molecules.
C—H⋯π interactions involve hydrogen atoms pointing towards the electron-rich π system of the aromatic ring of an adjacent molecule.
Together, these strong and weak hydrogen bonds create a robust, three-dimensional network that defines the crystalline architecture. nih.gov The specific nature of these interactions, including donor-acceptor distances and angles, dictates the packing efficiency and physical properties of the solid material.
Table 2: Key Intermolecular Interactions in Crystalline this compound and Analogues
| Interaction Type | Description | Significance | Source(s) |
|---|---|---|---|
| O—H⋯O | Hydrogen bond between the oxime hydroxyl group of one molecule and an oxygen atom of a neighboring molecule. | Links molecules into cyclic tetramers, forming the primary supramolecular structure. | researchgate.net |
| O—H⋯N | Hydrogen bond between the oxime hydroxyl group and the nitrogen atom of an adjacent oxime. | Observed in other methoxybenzaldehyde oximes, leading to the formation of chains or dimers. | nih.gov |
| C—H⋯O | Weaker hydrogen bond involving C-H donors and oxygen acceptors. | Contributes to the stability of the three-dimensional crystal packing. | nih.gov |
| C—H⋯π | Weaker interaction between a C-H bond and the π-electron cloud of a benzene (B151609) ring. | Further stabilizes the crystal lattice by connecting molecular layers or chains. | nih.gov |
Co-crystallization Phenomena and Characterization
Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties, such as solubility, stability, and melting point, without altering the chemical structure of the active molecule. A co-crystal consists of two or more different molecules held together in a stoichiometric ratio within the same crystal lattice by non-covalent interactions, primarily hydrogen bonds. whiterose.ac.uk
While the principles of co-crystallization are well-established, specific studies detailing the co-crystallization of this compound were not identified in the reviewed literature. However, the molecular structure of this oxime possesses key functional groups that make it a suitable candidate for forming co-crystals. The hydroxyl (-OH) group of the oxime is a strong hydrogen bond donor, while the nitrogen atom and the oxygen atoms of the methoxy groups are effective hydrogen bond acceptors.
The process of forming a co-crystal involves selecting a suitable "co-former" molecule that can form complementary hydrogen bonds with the target molecule. whiterose.ac.uk For this compound, potential co-formers could include carboxylic acids, amides, or other molecules with strong hydrogen bond donor/acceptor sites. The selection is often guided by the pKa difference between the target molecule and the co-former to favor neutral hydrogen bonds over salt formation. whiterose.ac.uk
Characterization of a potential co-crystal would involve a suite of analytical techniques:
X-ray Diffraction (Single-Crystal or Powder): This is the definitive method to confirm the formation of a new crystalline phase and to determine the precise three-dimensional arrangement of the molecules in the co-crystal. whiterose.ac.uk
Spectroscopy (Infrared and Raman): Changes in the vibrational frequencies, particularly of the O-H, C=N, and C-O groups, can provide strong evidence of the new hydrogen bonding environment in the co-crystal. mdpi.com
Thermal Analysis (Differential Scanning Calorimetry - DSC): The formation of a co-crystal is typically indicated by a new, sharp melting point that is different from the melting points of the individual components. whiterose.ac.uk
By forming co-crystals, it may be possible to create new solid forms of this compound with enhanced properties for various applications.
Computational and Theoretical Studies of Benzaldehyde, 2,4,6 Trimethoxy , Oxime
Quantum Chemical Calculations
No specific data is available for "Benzaldehyde, 2,4,6-trimethoxy-, oxime".
Density Functional Theory (DFT) Applications
No specific DFT application data is available for "this compound".
No specific molecular geometry optimization or structural parameter prediction data is available for "this compound".
No specific HOMO-LUMO energy gap or molecular orbital analysis is available for "this compound".
No predicted spectroscopic properties, such as vibrational frequencies, are available for "this compound".
No NBO analysis for electron density distribution and stabilization energies is available for "this compound".
No MEP mapping for reactivity prediction is available for "this compound".
Calculation of Nonlinear Optical (NLO) Properties: First Hyperpolarizabilityacs.org
Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in optical communication, data storage, and processing. mdpi.com Organic molecules, in particular, have garnered significant interest due to their high NLO responses, which can be fine-tuned through synthetic modifications. mdpi.com The NLO properties of a molecule are determined by its response to an applied electric field, which can be described by the polarizability (α) and the hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is of particular importance as it is responsible for second-order NLO phenomena such as second-harmonic generation.
The first hyperpolarizability (βtot) can be calculated from the individual tensor components using the following equation:
βtot = (βx2 + βy2 + βz2)1/2
Where βx, βy, and βz are the components of the first hyperpolarizability along the x, y, and z axes, respectively. For a comparative analysis, the calculated values are often benchmarked against a standard NLO material like urea. mdpi.com A higher βtot value suggests a greater potential for NLO applications. mdpi.com
In the case of Benzaldehyde (B42025), 2,4,6-trimethoxy-, oxime, the presence of electron-donating methoxy (B1213986) groups (-OCH3) and the oxime functionality (-CH=N-OH) is expected to enhance the molecule's polarity and, consequently, its first hyperpolarizability. The trimethoxy substitution pattern on the benzene (B151609) ring, in particular, would significantly influence the intramolecular charge transfer, a key factor in determining the magnitude of the NLO response.
Table 1: Calculated Dipole Moment (μ), Polarizability (α), and First Hyperpolarizability (β) of Chloro-Substituted Benzaldehydes
| Compound | Dipole Moment (μ) [Debye] | Polarizability (αtot) [esu] | First Hyperpolarizability (βtot) [cm5/esu] |
| o-Cl benzaldehyde | 3.1243 | Not Specified | 155.86 x 10-30 |
| m-Cl benzaldehyde | 1.8918 | Not Specified | 240.86 x 10-30 |
| p-Cl benzaldehyde | 2.1276 | Not Specified | 820.22 x 10-30 |
Data sourced from a DFT study on chloro-substituted benzaldehydes. mdpi.com
Reactivity Descriptors (e.g., Average Local Ionization Energy (ALIE) Surfaces, Fukui Functions)acs.org
Reactivity descriptors derived from conceptual DFT are essential for understanding and predicting the chemical behavior of molecules. These descriptors help in identifying the sites within a molecule that are most susceptible to electrophilic or nucleophilic attack.
Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point r when the total number of electrons in the system changes. scm.com It allows for the prediction of the most reactive sites in a molecule. The Fukui functions for electrophilic attack (f-(r)) and nucleophilic attack (f+(r)) are defined as:
f+(r) = ρN+1(r) - ρN(r) (for nucleophilic attack) f-(r) = ρN(r) - ρN-1(r) (for electrophilic attack)
where ρN(r), ρN+1(r), and ρN-1(r) are the electron densities of the neutral, anionic, and cationic species, respectively, at the geometry of the neutral molecule. scm.com A higher value of the Fukui function at a particular atomic site indicates a greater reactivity of that site.
For this compound, the Fukui functions would reveal the electrophilic and nucleophilic centers. The oxygen and nitrogen atoms of the oxime group, as well as the oxygen atoms of the methoxy groups, are expected to be potential nucleophilic sites. The aromatic ring carbons and the carbon atom of the oxime group could act as electrophilic sites. A study on benzaldehyde derivatives has utilized Fukui functions to analyze their reactivity. researchgate.net
Average Local Ionization Energy (ALIE) Surfaces: The ALIE surface is another powerful tool for predicting reactivity. It is defined as the sum of the orbital energies weighted by the orbital densities at each point in space. Lower values of ALIE on the molecular surface indicate regions that are more susceptible to electrophilic attack.
While specific calculations for this compound are not available, theoretical studies on related molecules like 2,4,5-trimethoxybenzaldehyde (B179766) have been performed using DFT, which could be extended to calculate these reactivity descriptors. researchgate.net
Theoretical Determination of Bond Dissociation Energies (BDEs)acs.org
The BDE of a bond A-B can be calculated as the difference between the sum of the enthalpies of the resulting radicals (A• and B•) and the enthalpy of the parent molecule (A-B):
BDE(A-B) = H(A•) + H(B•) - H(A-B)
For this compound, several key bonds are of interest, including the O-H, N-O, and C=N bonds of the oxime group, as well as the C-O bonds of the methoxy groups and the C-C bonds of the aromatic ring. The N-O bond in oximes is known to be relatively weak, with bond dissociation energies in the range of 33-50 kcal/mol, making them susceptible to homolytic cleavage upon thermal or photochemical induction. mdpi.com
The BDEs for this compound can be computationally determined using various quantum chemical methods, such as DFT or more advanced ab initio methods. These calculations would provide valuable information about the relative stability of the different bonds within the molecule and predict its likely fragmentation pathways under energetic conditions. While specific BDE values for this compound are not documented in the searched literature, tables of average bond energies for common organic bonds are widely available and can provide a general estimation. msu.edulibretexts.org
Table 2: Average Bond Dissociation Enthalpies for Related Bonds
| Bond | ΔH° (kcal/mol) |
| N-O | 55 |
| O-H | 111 |
| C-N | 73 |
| C=N | 147 |
| C-O | 85.5 |
| C-C (aromatic) | ~110 |
These are average values and can vary depending on the specific molecular environment. msu.edu
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques that provide a dynamic picture of molecular systems, offering insights into their behavior over time.
Investigation of Intermolecular Interactions (e.g., with Solvent Molecules)acs.org
The interaction of a solute molecule with its surrounding solvent is crucial in determining its solubility, reactivity, and biological activity. Molecular Dynamics (MD) simulations can explicitly model the solvent molecules and provide a detailed understanding of the solute-solvent interactions. easychair.org
For this compound, an MD simulation would involve placing the oxime molecule in a box of solvent molecules (e.g., water, methanol (B129727), or DMSO) and simulating their movements over time based on a defined force field. nih.govrsc.org The analysis of the simulation trajectories can reveal the formation of hydrogen bonds between the oxime's -OH group and polar solvent molecules, as well as other non-covalent interactions such as dipole-dipole and van der Waals forces. rsc.org
The radial distribution function (RDF) is a key metric obtained from MD simulations that describes the probability of finding a solvent atom at a certain distance from a solute atom. Peaks in the RDF indicate the formation of solvation shells. A study on the solvation of benzaldehyde in supercritical CO2 used MD simulations to analyze the spatial distribution of solvent molecules around the solute. researchgate.net A similar approach for this compound would elucidate how the methoxy and oxime groups influence the local solvent structure.
Conformational Dynamics and Rotational Barriers
Molecules are not static entities; they undergo various conformational changes, including the rotation of single bonds. The energy required to overcome the barrier to rotation around a particular bond is known as the rotational barrier. These barriers can be determined computationally and provide insight into the flexibility and conformational preferences of a molecule.
For this compound, several rotational barriers are of interest, including the rotation around the C-N bond, the N-O bond, and the C-O bonds of the methoxy groups. The rotation around the C-N bond in similar systems, such as enamides, has been studied, with barriers to rotation varying significantly depending on the substituents. acs.org A computational study on substituted tertiary aromatic amides also revealed that ortho-substituents can dramatically increase the rotational barriers around the C-C(O) and N-C(O) bonds. nsf.gov
The presence of the three methoxy groups in the ortho and para positions of this compound is expected to introduce steric hindrance that could lead to significant rotational barriers. These barriers can be calculated by performing a series of constrained geometry optimizations where the dihedral angle of the bond of interest is systematically varied, and the energy is calculated at each step. A study on the rotational barriers in 1,2-dihaloethanes provides a methodological basis for such calculations. acs.org Furthermore, experimental and computational investigations on other oximes have been used to determine the stereochemistry and rotational barriers around the C=N double bond. nih.gov
Advanced Applications in Organic Synthesis and Materials Science
Role as Advanced Synthetic Intermediates for Complex Organic Molecules
Benzaldehyde (B42025), 2,4,6-trimethoxy-, oxime serves as a crucial starting material for the synthesis of complex organic molecules. The oxime functional group is a versatile handle that can be transformed into a variety of other functional groups, enabling the construction of intricate molecular architectures. The electron-rich nature of the trimethoxy-substituted benzene (B151609) ring influences the reactivity of the oxime and can direct the stereochemical outcome of reactions.
For instance, 2,4,6-trimethoxybenzaldehyde (B41885) has been utilized in the Biginelli reaction to synthesize dihydropyrimidines, which are important heterocyclic compounds with potential biological activities. nih.gov The oxime derivative can be expected to undergo similar transformations, providing access to a wider range of substituted heterocycles. The presence of the three methoxy (B1213986) groups can also influence the regioselectivity of reactions, allowing for the targeted synthesis of specific isomers.
Synthesis of Diverse Nitrogen and Oxygen Heterocycles
The oxime functionality of Benzaldehyde, 2,4,6-trimethoxy-, oxime is a key reactive site for the construction of various nitrogen and oxygen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and functional materials.
Isoxazole (B147169) Synthesis via Oxime Intermediates
Oximes are well-established precursors for the synthesis of isoxazoles, a class of five-membered heterocycles with diverse biological activities. nih.govnih.gov A common method involves the 1,3-dipolar cycloaddition of nitrile oxides, which can be generated in situ from the oxidation of aldoximes, with alkynes or alkenes. nih.govcore.ac.uknih.gov
The general synthetic pathway to isoxazoles from aldoximes is outlined below:
Oxidation to Nitrile Oxide: The aldoxime is oxidized using a suitable reagent, such as a hypervalent iodine compound, to form a highly reactive nitrile oxide intermediate. core.ac.uk
1,3-Dipolar Cycloaddition: The in situ generated nitrile oxide then undergoes a [3+2] cycloaddition reaction with a dipolarophile (e.g., an alkyne or alkene) to yield the isoxazole or isoxazoline (B3343090) ring, respectively. nih.govorganic-chemistry.org
The regioselectivity of this cycloaddition can be influenced by the substituents on both the nitrile oxide and the dipolarophile. The electron-donating methoxy groups in this compound would be expected to influence the electronic properties of the resulting nitrile oxide and thus the regiochemical outcome of the cycloaddition.
Formation of Polycyclic Azaheterocycles (e.g., Phenanthridines) through Intramolecular Cyclization
Oxime ethers derived from benzaldehydes can undergo intramolecular cyclization reactions to form polycyclic azaheterocycles, such as phenanthridines. nih.govnih.gov This transformation can be initiated photochemically, often in the presence of a photosensitizer. The reaction proceeds through a radical cation intermediate, leading to the formation of a new carbon-nitrogen bond and the construction of the fused heterocyclic system. nih.govnih.gov
The general mechanism for the photochemical synthesis of phenanthridines from 2'-arylbenzaldehyde oxime ethers involves:
Photoinduced Electron Transfer (PET): Irradiation in the presence of a photosensitizer generates a radical cation of the oxime ether. nih.gov
Intramolecular Cyclization: The aryl ring attacks the nitrogen of the oxime ether radical cation. nih.gov
Rearrangement and Aromatization: Subsequent steps lead to the formation of the stable phenanthridine (B189435) ring system. nih.gov
This methodology offers a regioselective route to substituted phenanthridines. nih.gov
Applications in Coordination Chemistry
The oxime group possesses both a nitrogen and an oxygen atom with lone pairs of electrons, making it an excellent ligand for coordinating with metal ions.
This compound and its Derivatives as Versatile Ligands for Metal Ions
Oximes and their derivatives can act as versatile ligands, forming stable complexes with a variety of transition metals. at.uadntb.gov.ua The coordination can occur through the nitrogen atom, the oxygen atom, or both, leading to different coordination modes and geometries. The resulting metal complexes can exhibit interesting catalytic, magnetic, and biological properties.
Schiff bases derived from substituted benzaldehydes are known to form complexes with metals like copper(II) and nickel(II). researchgate.net The electronic properties of the substituents on the aldehyde ring can influence the stability and reactivity of these metal complexes. The electron-donating methoxy groups in this compound would enhance the electron density on the oxime nitrogen, potentially leading to stronger coordination with metal ions.
Table 1: Research Findings on the Applications of this compound and Related Compounds
| Application | Key Findings | References |
|---|---|---|
| Synthesis of Heterocycles | Oximes are precursors to isoxazoles via nitrile oxide cycloaddition. | nih.govnih.govcore.ac.uk |
| Photochemical Cyclization | Oxime ethers undergo photoinduced cyclization to form phenanthridines. | nih.govnih.gov |
| Coordination Chemistry | Oximes and their derivatives act as ligands for various metal ions. | at.uadntb.gov.ua |
| Biginelli Reaction | 2,4,6-Trimethoxybenzaldehyde is a substrate for synthesizing dihydropyrimidines. | nih.gov |
Photochemical Applications of Oxime Derivatives
The oxime functional group and its derivatives can participate in a range of photochemical reactions beyond the cyclization mentioned earlier. Irradiation with light can lead to N-O bond cleavage, rearrangements, and the formation of reactive intermediates like iminyl radicals.
For example, the photochemical rearrangement of isoxazoles, which can be synthesized from oximes, can lead to the formation of highly reactive ketenimines. nih.gov This process typically requires UV light and proceeds through an acyl azirine intermediate. nih.gov Furthermore, O-acyl oximes have been shown to undergo photochemical reactions to generate various nitrogen-containing compounds. The specific outcome of these reactions is often dependent on the substitution pattern of the oxime and the reaction conditions.
Aldehydes themselves can act as photoinitiators in various chemical transformations. beilstein-journals.org While this is a property of the parent aldehyde, it highlights the rich photochemistry associated with this class of compounds and their derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for benzaldehyde, 2,4,6-trimethoxy-, oxime, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzaldehydes and hydroxylamine derivatives. For example, equimolar amounts of a benzaldehyde precursor (e.g., 2,4,6-trimethoxybenzaldehyde) and hydroxylamine are reacted under basic conditions (e.g., piperidine catalysis) at room temperature for 48 hours. Purification is achieved through recrystallization using solvents like 2-propanol or ethanol/water mixtures . Purity optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and verifying final product integrity using NMR and IR spectroscopy .
Q. How should researchers characterize the physical properties of this compound, and what discrepancies might arise between different methods?
- Methodological Answer : Key properties include logP (partition coefficient), boiling/melting points, and critical pressure/temperature. These can be determined using:
- McGowan’s method for characteristic volume (mcvol).
- NIST Webbook for critical parameters (pc, tc).
- Experimental measurements (e.g., differential scanning calorimetry for melting points).
Discrepancies arise due to methodological differences; for example, logP values calculated via Crippen’s method may differ from experimental HPLC-derived data by ±0.3 units .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves and protective eyewear to prevent skin/eye contact.
- Store at 2–8°C in airtight containers to limit degradation and air sensitivity .
- In case of exposure, rinse affected areas with water and seek medical evaluation for persistent symptoms .
Advanced Research Questions
Q. How does the substitution pattern of methoxy groups (e.g., 2,4,6 vs. 3,4,5) impact biological activity?
- Methodological Answer : Substituent positioning significantly affects cytotoxicity. For example, 3,4,5-trimethoxy derivatives show 50-fold higher cytotoxicity in cancer cell lines compared to 2,4,6-substituted analogs. This is attributed to enhanced steric compatibility with tubulin binding pockets. Researchers should conduct structure-activity relationship (SAR) studies using in vitro assays (e.g., MTT assays) paired with molecular docking to validate interactions .
Q. What computational approaches can predict the reactivity or pharmacological interactions of this compound?
- Methodological Answer :
- Molecular docking : Simulate binding to target proteins (e.g., COX-2) using software like AutoDock Vina.
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with biological activity.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict redox behavior and nucleophilic/electrophilic sites .
Q. How can researchers resolve contradictions in experimental data (e.g., logP, boiling points) from different sources?
- Methodological Answer :
- Cross-validate methods : Compare calculated (e.g., Crippen, Joback) and experimental (e.g., HPLC, GC) logP values.
- Standardize conditions : Ensure consistent pressure/temperature during boiling point measurements.
- Reference certified materials : Use NIST-traceable standards for calibration .
Q. What analytical techniques are most effective for validating the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : Confirm substitution patterns via and chemical shifts (e.g., methoxy protons at δ 3.8–4.1 ppm).
- IR spectroscopy : Identify oxime C=N stretches near 1640–1620 cm.
- Gas Chromatography (GC) : Quantify purity (>99%) using internal standards (e.g., 2,4,6-trimethoxybenzaldehyde) .
Methodological Notes
- Data Interpretation : Always contextualize physical property data with measurement conditions (e.g., pressure for boiling points).
- Experimental Design : For SAR studies, include both symmetrical (2,4,6) and asymmetrical (3,4,5) analogs to isolate positional effects .
- Safety Compliance : Regularly update risk assessments using SDS sheets, particularly for air-sensitive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
